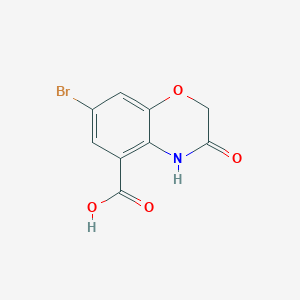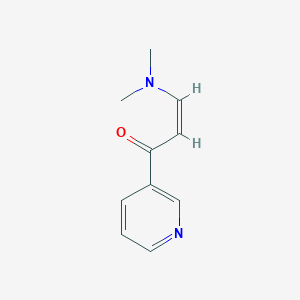![molecular formula C11H11FN2O B2726305 N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide CAS No. 2094324-31-7](/img/structure/B2726305.png)
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide, also known as FLX475, is a small molecule inhibitor that targets the CCR4 receptor. This receptor is involved in regulating the immune system and is overexpressed in certain types of cancer, making it a potential target for cancer therapy.
Mécanisme D'action
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide works by blocking the CCR4 receptor, which is involved in regulating the immune system. CCR4 is overexpressed in certain types of cancer, and its activation can promote tumor growth and metastasis. By blocking CCR4, N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide can inhibit tumor growth and enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide can inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide can enhance the infiltration of immune cells into tumors, which can help to promote an anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide is that it has shown promising anti-cancer activity in preclinical models, which suggests that it may be an effective therapy for certain types of cancer. However, there are also limitations to using N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide in lab experiments. For example, N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide may have off-target effects that could interfere with experimental results. Additionally, the optimal dosing and administration schedule for N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide may need to be determined in further studies.
Orientations Futures
There are several future directions for research on N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide. One area of interest is to further investigate the mechanism of action of N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide and how it interacts with other cancer therapies. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide in humans. Finally, there is a need to identify biomarkers that can predict response to N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide, which could help to identify patients who are most likely to benefit from this therapy.
In conclusion, N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide is a promising small molecule inhibitor that has shown anti-cancer activity in preclinical models. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of several key starting materials. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the desired product is obtained. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide has been extensively studied in preclinical models of cancer, where it has shown promising results as an anti-cancer agent. In particular, N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide has been shown to inhibit the growth of several types of cancer cells, including melanoma, breast cancer, and lymphoma. Additionally, N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors.
Propriétés
IUPAC Name |
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-10(15)14-11(5-6-11)9-4-3-8(12)7-13-9/h2-4,7H,1,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAECOZQSCOSWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

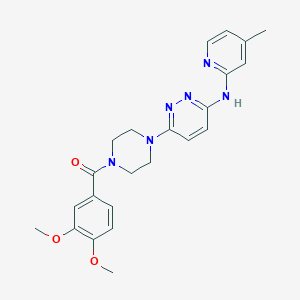

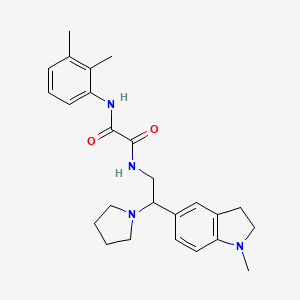
![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)
![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)
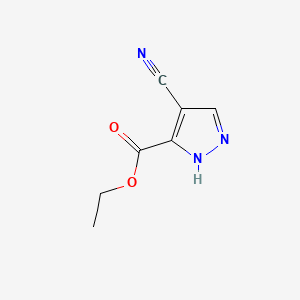
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)
